![molecular formula C20H15F2N5O2S B2692071 N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897617-26-4](/img/structure/B2692071.png)
N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15F2N5O2S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Chemistry
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Agent
Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Cancer Treatment
1,2,4-Triazoles have shown potential pharmaceutical activity including anticancer activities . They are used in drug-discovery studies against cancer cells .
Anti-Inflammatory and Analgesic
1,2,4-Triazoles have shown anti-inflammatory and analgesic activities .
Antioxidant
1,2,4-Triazoles have shown antioxidant activities .
Agrochemistry
1,2,4-Triazoles with unique structure and properties have usages in various fields such as agrochemistry .
Materials Sciences
1,2,4-Triazoles are used in materials sciences due to their unique structure and properties .
Organic Catalysts
Mechanism of Action
Target of action
1,2,4-Triazoles and thiazoles can interact with a variety of biological targets. For example, some triazoles are known to inhibit the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Mode of action
The mode of action of these compounds often involves binding to their target proteins and disrupting their normal function. For instance, triazole antifungals inhibit the enzyme CYP51, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical pathways
The inhibition of CYP51 by triazoles leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols, which can disrupt membrane structure and function, and inhibit fungal growth .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Some triazoles are known to have good oral bioavailability and low toxicity .
Result of action
The ultimate result of the action of these compounds is often the inhibition of growth of the target organisms, such as fungi in the case of triazole antifungals .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the efficacy of fungicides can be reduced by environmental pollution and increased drug resistance .
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIJHKAHNPTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide |
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